
5-Fluorouracil-13C,15N2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluorouracil-13C,15N2 is a stable isotope-labeled compound of 5-Fluorouracil, a pyrimidine analog. It is used primarily in research settings to study the pharmacokinetics and pharmacodynamics of 5-Fluorouracil. The labeling with carbon-13 and nitrogen-15 isotopes allows for precise tracking and quantification in various biological systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluorouracil-13C,15N2 involves the incorporation of carbon-13 and nitrogen-15 isotopes into the 5-Fluorouracil molecule. One common method is to start with labeled uracil and introduce the fluorine atom at the 5-position through a halogenation reaction. The reaction conditions typically involve the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure the high purity of the labeled compound. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to verify the isotopic enrichment and chemical purity .
Análisis De Reacciones Químicas
Types of Reactions
5-Fluorouracil-13C,15N2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the fluorine atom or the pyrimidine ring.
Substitution: Nucleophilic substitution reactions can occur at the fluorine position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like ammonia or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield fluorinated alcohols .
Aplicaciones Científicas De Investigación
5-Fluorouracil-13C,15N2 is extensively used in scientific research, particularly in the fields of:
Chemistry: It serves as a tracer in studies involving nucleic acid metabolism.
Biology: Used to investigate the mechanisms of action of 5-Fluorouracil in cellular systems.
Medicine: Helps in understanding the pharmacokinetics and pharmacodynamics of 5-Fluorouracil in cancer treatment.
Industry: Employed in the development of new chemotherapeutic agents and in quality control processes.
Mecanismo De Acción
5-Fluorouracil-13C,15N2 exerts its effects by inhibiting thymidylate synthase, an enzyme crucial for DNA synthesis. This inhibition leads to a depletion of thymidine triphosphate (dTTP) pools, causing DNA damage and apoptosis. The labeled isotopes allow for detailed tracking of the compound’s distribution and metabolism in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
5-Fluorouracil: The unlabeled parent compound.
5-Fluorouracil-15N2: Labeled with nitrogen-15 isotopes only.
5-Fluorouracil-13C4,15N2: Labeled with four carbon-13 and two nitrogen-15 isotopes
Uniqueness
5-Fluorouracil-13C,15N2 is unique due to its dual labeling with both carbon-13 and nitrogen-15 isotopes, providing a higher degree of precision in tracking and quantification compared to single-labeled compounds. This makes it particularly valuable in complex biological studies and in the development of new therapeutic strategies .
Propiedades
IUPAC Name |
5-fluoro-(213C,1,3-15N2)1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3FN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9)/i4+1,6+1,7+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHASVSINZRGABV-XZQGXACKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)[15NH][13C](=O)[15NH]1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
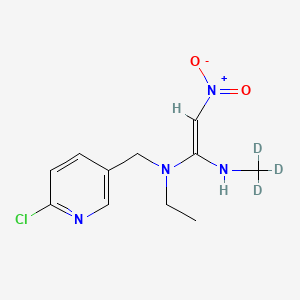
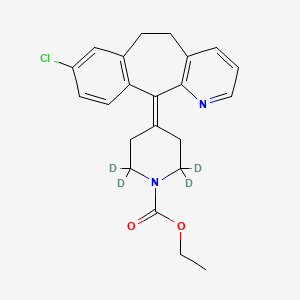
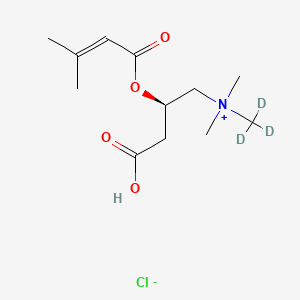

![(3S,4R)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol](/img/structure/B10795749.png)
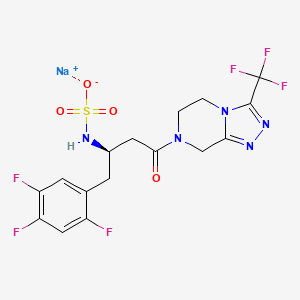

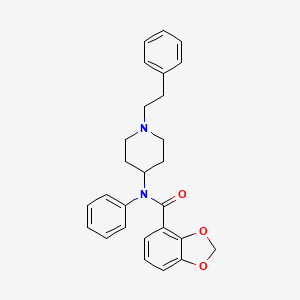
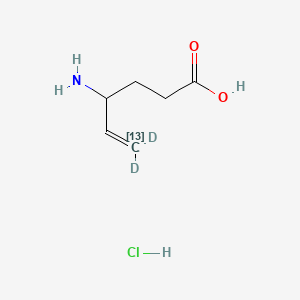
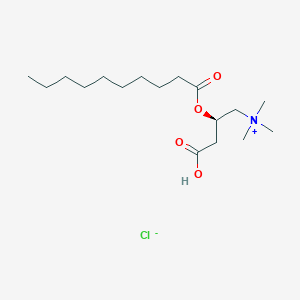
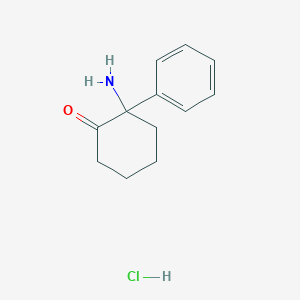

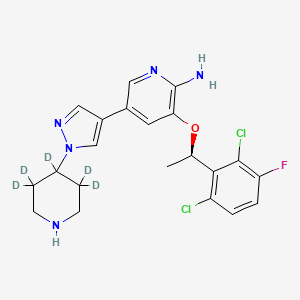
![2-[2-[26-ethylidene-12,29-bis(1-hydroxyethyl)-19-(2-hydroxypropan-2-yl)-14,21,28,31-tetraoxo-10,17,24,34-tetrathia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaen-5-yl]-1,3-thiazol-4-yl]-N-[1-(2-hydroxypropylamino)-1-oxobut-2-en-2-yl]-1,3-thiazole-4-carboxamide](/img/structure/B10795811.png)
